molecular formula C19H23N3O4S B2942301 N-ethyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251625-86-1

N-ethyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide

Cat. No. B2942301
CAS RN: 1251625-86-1
M. Wt: 389.47
InChI Key: QNTHOESTOMZTTH-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide, also known as EPPA, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPPA is a pyridine-based compound that has been synthesized using a unique method and has shown promising results in various studies.

Scientific Research Applications

Pharmacological Evaluation and Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been investigated for their ability to inhibit kidney-type glutaminase (GLS), with some analogs showing similar potency to BPTES but with improved drug-like properties, including better solubility. These compounds have potential therapeutic applications in cancer treatment due to their ability to attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

Compounds structurally related to the queried chemical, particularly those incorporating pyrrolidine and sulfonyl groups, have been synthesized and evaluated for their antibacterial activity. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related heterocyclic sulfones and their potential applications in the development of new molecules with therapeutic or biological activity is ongoing. For example, the reductive acylamination of pyridine N-oxide with phenylenediamines has been explored, leading to compounds with potential utility in synthetic chemistry (Kurbatov & Solekhova, 2007).

properties

IUPAC Name

N-ethyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-22(16-8-4-3-5-9-16)19(24)15-20-14-17(10-11-18(20)23)27(25,26)21-12-6-7-13-21/h3-5,8-11,14H,2,6-7,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTHOESTOMZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide

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